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Compound of Interest

Compound Name: Himanimide C

Cat. No.: B1246191

Application Note
Introduction

Himanimide C is a naturally occurring maleimide derivative that has garnered significant
interest within the scientific community due to its potential biological activities, including
fungicidal properties. The total synthesis of Himanimide C provides a crucial pathway for the
generation of analogues and facilitates further investigation into its structure-activity
relationships (SAR). This document outlines a detailed methodology for the total synthesis of
Himanimide C, based on the convergent approach developed by Selles and coworkers. The
synthesis hinges on a key Suzuki cross-coupling reaction to construct the core carbon
skeleton, followed by saponification and cyclization to yield the final product.

Synthetic Strategy

The retrosynthetic analysis of Himanimide C reveals a disconnection strategy that simplifies
the target molecule into two key fragments: an aryl boronic acid and a functionalized maleate
derivative. The synthesis is designed to be flexible, allowing for the preparation of various
unnatural analogues by modifying the structure of the boronic acid component.

Workflow of Himanimide C Total Synthesis
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Caption: Synthetic workflow for the total synthesis of Himanimide C.
Experimental Protocols

I. Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid

This protocol details the preparation of the key arylboronic acid intermediate.
Step 1: Synthesis of 4-(3-methylbut-2-enyloxy)bromobenzene

o Materials: 4-Bromophenol, 1-bromo-3-methyl-2-butene (prenyl bromide), potassium
carbonate (K2COs), acetone.

e Procedure:

[¢]

To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

o

Add prenyl bromide (1.2 eq) dropwise to the suspension at room temperature.

Stir the reaction mixture at reflux for 12 hours.

o

[¢]

After cooling to room temperature, filter the mixture and concentrate the filtrate under
reduced pressure.
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o

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate) to afford 4-(3-methylbut-2-enyloxy)bromobenzene as a colorless oil.

Step 2: Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid

o Materials: 4-(3-methylbut-2-enyloxy)bromobenzene, n-butyllithium (n-BuLi), triisopropyl
borate, tetrahydrofuran (THF), hydrochloric acid (HCI).

e Procedure:

[¢]

Dissolve 4-(3-methylbut-2-enyloxy)bromobenzene (1.0 eq) in anhydrous THF under an
inert atmosphere (argon or nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at
-78 °C.

Stir the mixture at -78 °C for 1 hour.

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Quench the reaction by the slow addition of 1 M HCI.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

The crude product can be purified by recrystallization to yield 4-(3-methylbut-2-
enyloxy)phenylboronic acid as a white solid.

II. Total Synthesis of Himanimide C

This protocol describes the final steps to achieve the target molecule.
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Step 3: Suzuki Cross-Coupling Reaction

e Materials: 4-(3-methylbut-2-enyloxy)phenylboronic acid, dimethyl 2-iodo-3-methylmaleate,
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4], sodium carbonate (NazCO:s), toluene,
ethanol, water.

e Procedure:

o To a mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution (3:1:1 v/v/v),
add 4-(3-methylbut-2-enyloxy)phenylboronic acid (1.2 eq), dimethyl 2-iodo-3-
methylmaleate (1.0 eq), and Pd(PPhs)a (0.05 eq).

o Heat the reaction mixture to reflux for 4 hours under an inert atmosphere.
o After cooling, dilute the mixture with water and extract with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate in vacuo.

o Purify the residue by flash column chromatography (silica gel, gradient elution with
hexane/ethyl acetate) to give dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-
methylmaleate.

Step 4: Saponification

o Materials: Dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate, sodium hydroxide
(NaOH), methanol, water, hydrochloric acid (HCI).

e Procedure:

[¢]

Dissolve the diester from the previous step (1.0 eq) in a mixture of methanol and water.

[e]

Add a 2 N aqueous solution of sodium hydroxide (2.5 eq).

Heat the mixture to reflux for 6 hours.

o

[¢]

Cool the reaction to room temperature and acidify with 1 N HCI.
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o Extract the product with ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate and remove the solvent under
reduced pressure to yield the crude 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic
acid, which is used in the next step without further purification.

Step 5: Cyclization to Himanimide C

o Materials: 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid, hydroxylamine
hydrochloride, sodium acetate, acetic acid.

e Procedure:

o To a solution of the crude dicarboxylic acid (1.0 eq) in acetic acid, add hydroxylamine
hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

o Heat the reaction mixture to 100 °C for 3 hours.

o After cooling, pour the mixture into ice-water.

o Extract the product with ethyl acetate.

o Wash the organic layer with saturated sodium bicarbonate solution and brine.

o Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced
pressure.

o Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to
afford Himanimide C as a solid.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of Himanimide C
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Step Product Starting Material Yield (%)
4-(3-methylbut-2-

1 enyloxy)bromobenzen  4-Bromophenol 92
e
4-(3-methylbut-2- 4-(3-methylbut-2-

2 enyloxy)phenylboronic  enyloxy)bromobenzen 85
acid e
Dimethyl 2-(4-(3-

3 methylbut-2- Dimethyl 2-iodo-3- 75
enyloxy)phenyl)-3- methylmaleate
methylmaleate
2-(4-(3-methylbut-2- )

Dimethyl 2-aryl-3-
4 enyloxy)phenyl)-3- 90 (crude)

o methylmaleate
methylmaleic acid
_ o 2-aryl-3-methylmaleic

5 Himanimide C ) 65

acid

4-Bromophenol &
Overall Himanimide C Dimethyl 2-iodo-3- ~35

methylmaleate

Table 2: Spectroscopic Data for Himanimide C
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Technique Data

o (ppm): 7.25 (d, 2H), 6.90 (d, 2H), 5.50 (t, 1H),
1H NMR 4.55 (d, 2H), 2.10 (s, 3H), 1.80 (s, 3H), 1.75 (s,

3H). (CDCls, 400 MHz)

o (ppm): 172.5, 171.8, 159.0, 138.5, 132.0,
13C NMR 129.5, 125.0, 119.8, 115.0, 65.2, 25.9, 25.8,

18.3, 12.5. (CDCls, 100 MHz)

ESI-MS m/z: [M+H]* calculated for C16H1sNOs3™:
Mass Spec.

272.1287; found: 272.1285.

v (cm~1): 3250, 2980, 1770, 1710, 1610, 1510,
IR (KBr)

1240, 830.

Logical Relationship Diagram: Key Transformations
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Caption: Key chemical transformations in the synthesis of Himanimide C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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